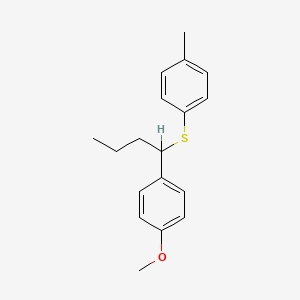

p-(1-(p-Methoxyphenyl)butylthio)toluene

Description

Structure

3D Structure

Properties

CAS No. |

60702-15-0 |

|---|---|

Molecular Formula |

C18H22OS |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

1-methoxy-4-[1-(4-methylphenyl)sulfanylbutyl]benzene |

InChI |

InChI=1S/C18H22OS/c1-4-5-18(15-8-10-16(19-3)11-9-15)20-17-12-6-14(2)7-13-17/h6-13,18H,4-5H2,1-3H3 |

InChI Key |

FKFCNLPRAKEYDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OC)SC2=CC=C(C=C2)C |

Origin of Product |

United States |

Sophisticated Synthetic Strategies and Methodologies for P 1 P Methoxyphenyl Butylthio Toluene

Elucidation of Retrosynthetic Pathways for the p-(1-(p-Methoxyphenyl)butylthio)toluene Scaffold

Retrosynthetic analysis of this compound reveals several primary disconnections for the formation of the crucial C–S bond. These disconnections point toward key reactions such as transition metal-catalyzed cross-coupling, nucleophilic substitution, and dehydrative coupling, which form the basis of modern synthetic approaches. The principal starting materials identified through this analysis are typically derivatives of p-cresol (B1678582) (for the toluene (B28343) moiety), anethole (B165797) or p-methoxyacetophenone (for the methoxyphenylbutyl moiety), and a sulfur source.

Carbon-Sulfur Bond Formation via Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming Csp²–S bonds, making them a suitable, albeit indirect, pathway for synthesizing the target molecule's diaryl thioether precursors or for directly coupling aryl halides with alkyl thiols. nih.govacsgcipr.org

Palladium-Catalyzed Migita Coupling: Pioneered in the late 1970s, the Migita coupling involves the palladium-catalyzed reaction of thiols with aryl (pseudo)halides. thieme-connect.comresearchgate.net For the synthesis of this compound, a conceivable pathway would involve the coupling of an aryl halide like p-bromotoluene with 1-(p-methoxyphenyl)butan-1-thiol. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. nih.govthieme-connect.com Modern iterations of this reaction utilize specialized ligands, like the Josiphos ligand CyPF-tBu, which allow for lower catalyst loadings and the use of more challenging substrates like aryl chlorides. thieme-connect.com A general challenge is the potential instability of the requisite 1-(p-methoxyphenyl)butan-1-thiol.

Copper-Catalyzed Ullmann-Type Coupling: The Ullmann condensation is a classical copper-catalyzed method for forming C–S bonds. thieme-connect.com Historically, these reactions required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. thieme-connect.commdpi.com However, significant advancements have led to the development of catalytic variants that proceed under much milder conditions (~100 °C). thieme-connect.comnih.gov These improved methods often employ a Cu(I) salt with a nitrogen-containing ligand. thieme-connect.com The Ullmann-type coupling is a viable alternative to palladium-catalyzed methods, often offering different substrate scope and functional group tolerance. researchgate.netorganic-chemistry.orgacs.org Similar to the Migita coupling, this approach would involve reacting an aryl halide with an appropriate thiol in the presence of a copper catalyst and a base.

| Feature | Pd-Catalyzed Migita Coupling | Cu-Catalyzed Ullmann-Type Coupling |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) thieme-connect.com | Copper(I) salts (e.g., CuI) thieme-connect.comresearchgate.net |

| Ligands | Phosphine-based (e.g., PPh₃, Josiphos ligands) nih.govthieme-connect.com | Nitrogen-containing (e.g., 2,2'-bipyridine) or diols thieme-connect.comresearchgate.netacs.org |

| Reaction Conditions | Generally milder than traditional Ullmann, can be ligand-dependent thieme-connect.com | Traditionally harsh (>200 °C), but modern methods are milder (~80-120 °C) thieme-connect.comnih.gov |

| Substrate Scope | Broad; effective for Ar-I, Ar-Br, and with modern ligands, Ar-Cl thieme-connect.com | Effective for Ar-I and Ar-Br; can be ligand- and additive-free in some cases researchgate.net |

| Base | Alkoxides (e.g., NaOᵗBu) or carbonates (e.g., K₂CO₃, Cs₂CO₃) thieme-connect.comresearchgate.net | Carbonates or phosphates (e.g., K₃PO₄) researchgate.net |

Thiol-Free Reagents and Sustainable Methods for Thioether Synthesis

A significant drawback of many traditional thioether syntheses is the use of volatile and malodorous thiols. nih.govrsc.org To address this, numerous "thiol-free" methods have been developed using stable, odorless sulfur surrogates. These approaches enhance laboratory safety and are considered more sustainable. researchgate.netresearchgate.net

Common thiol surrogates include:

Xanthates (ROCS₂K): These are odorless, stable, and low-cost reagents that can serve as thiol surrogates in reactions with alkyl and aryl halides. researchgate.netresearchgate.netmdpi.com

Potassium Thioacetate (PTA): This reagent can be used in a one-pot reaction with benzylic halides to generate thioethers without the isolation of the intermediate thiol. nih.gov

Sulfonyl Chlorides: In the presence of a phosphine (B1218219) reducing agent, sulfonyl chlorides can be deoxygenated to form a transient intermediate that reacts with alcohols to form thioethers. nih.gov

Isothiouronium Salts: These stable and easily accessible compounds can act as versatile deoxasulfenylating agents, enabling the stereoselective synthesis of thioethers directly from alcohols. nih.gov

Other Surrogates: A variety of other reagents have been employed, including Bunte salts, dimethyl sulfoxide (B87167) (DMSO), and disulfides, to avoid the direct use of thiols. rsc.orgmdpi.com

| Thiol Surrogate | Typical Reactant | Key Features | Reference |

|---|---|---|---|

| Xanthates | Alkyl/Aryl Halides | Odorless, stable, low-cost, broad scope. researchgate.netmdpi.com | researchgate.netresearchgate.netmdpi.com |

| Potassium Thioacetate | Benzyl (B1604629) Halides | Facilitates one-pot synthesis at room temperature. nih.gov | nih.gov |

| Sulfonyl Chlorides | Alcohols | Requires phosphine-mediated deoxygenation; good functional group tolerance. nih.gov | nih.gov |

| Isothiouronium Salts | Alcohols | Odorless, stable, enables stereoselective synthesis. nih.gov | nih.gov |

| Bunte Salts | Alkyl/Aryl Halides | Alternative sulfurizing agent to avoid thiol odors. rsc.orgmdpi.com | rsc.orgmdpi.com |

Dehydrative Thioetherification Reactions Utilizing Alcohols and Thiols

One of the most atom-economical and direct routes to this compound involves the dehydrative coupling of 1-(p-methoxyphenyl)butan-1-ol with p-thiocresol. This method is advantageous as it uses readily available starting materials and generates water as the only byproduct. chemrevlett.com While traditionally requiring strong acidic conditions that limit functional group tolerance, modern methods employ transition-metal catalysts or milder acid catalysts. chemrevlett.comnih.gov

Various catalytic systems have been developed for this transformation:

Indium-catalyzed: In(OTf)₃ has been shown to be a highly effective catalyst for the dehydrative coupling of secondary and tertiary benzyl alcohols with thiols. chemrevlett.com

Zinc-catalyzed: Inexpensive zinc salts like ZnCl₂ and ZnI₂ can efficiently catalyze the reaction under ambient conditions. chemrevlett.com

Copper-catalyzed: Cu(OTf)₂ is an effective Lewis acid catalyst for the thioetherification of primary, secondary, and tertiary benzyl alcohols, proceeding via an Sₙ1-type mechanism. nih.gov

Acid-catalyzed: Brønsted acids such as triflic acid or recyclable solid acids like Nafion can promote the reaction, offering a metal-free alternative. nih.govresearchgate.net Recently, hexafluoroisopropanol (HFIP) has been used as a solvent to promote the dehydration of electron-rich secondary benzylic alcohols for subsequent reaction with thiols. acs.org

This approach is particularly well-suited for the target molecule, as 1-(p-methoxyphenyl)butan-1-ol is a secondary benzylic alcohol, which is known to be a good substrate for these reactions. nih.govchemrevlett.com

Nucleophilic Substitution and Addition Reactions for C-S Bond Construction

Classical methods for C–S bond formation remain highly relevant and can be effectively applied to the synthesis of this compound.

Nucleophilic Substitution: The Sₙ2 reaction between a thiolate and an alkyl halide is a fundamental method for thioether synthesis. pearson.commasterorganicchemistry.com In this context, the sodium or potassium salt of p-thiocresol (p-toluenethiolate) would be reacted with a 1-(p-methoxyphenyl)butyl halide, such as 1-chloro-1-(p-methoxyphenyl)butane. Thiolates are excellent nucleophiles and weaker bases compared to alkoxides, which minimizes competing elimination reactions. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed in a polar aprotic solvent like DMSO or DMF. pearson.comlookchem.com

Nucleophilic Addition (Thiol-ene Reaction): The hydrothiolation of an alkene, known as the thiol-ene reaction, is another powerful method for C–S bond formation. wikipedia.org This reaction can proceed via either a free-radical or a Michael-type addition mechanism. taylorandfrancis.com For the synthesis of the target molecule, this would involve the anti-Markovnikov addition of p-thiocresol across the double bond of 1-(but-1-en-1-yl)-4-methoxybenzene. wikipedia.org The free-radical pathway, often initiated by light or a radical initiator, is particularly efficient and is considered a "click chemistry" reaction due to its high yield, stereoselectivity, and rapid rate. wikipedia.orgtaylorandfrancis.comresearchgate.net

Stereoselective Synthesis and Chiral Induction for this compound

The target molecule, this compound, possesses a stereocenter at the carbon atom bearing the sulfur and the two aromatic rings. The synthesis of a single enantiomer of this compound requires a stereoselective approach. nih.gov

Several strategies can be employed for chiral induction:

Use of Chiral Starting Materials: The most straightforward approach is to begin with an enantiomerically pure precursor. nih.gov

For dehydrative thioetherification , one could use enantiomerically pure 1-(p-methoxyphenyl)butan-1-ol. If the reaction proceeds through an Sₙ1 mechanism involving a carbocation intermediate, racemization could occur. nih.gov However, methods that proceed with a degree of stereochemical control would be advantageous.

For nucleophilic substitution , using an enantiomerically pure 1-(p-methoxyphenyl)butyl halide would be effective. The Sₙ2 reaction proceeds with a predictable inversion of stereochemistry, allowing for excellent stereochemical control. masterorganicchemistry.comnih.gov

Asymmetric Catalysis: The development of chiral catalysts for C–S bond formation is an active area of research. rsc.org For instance, chiral copper-hydride catalysts have been used in the enantioselective hydroallylation to synthesize chiral allyl derivatives, a strategy that could potentially be adapted. semanticscholar.org Similarly, chiral catalysts could be employed in coupling or substitution reactions to induce enantioselectivity. nih.gov

The preparation of enantiomerically pure tertiary thiols and thioethers often relies on stereospecific substitution reactions or the diastereoselective alkylation of α-thioenolates. nih.gov For a secondary thioether like the target molecule, starting with a resolved chiral alcohol or halide is often the most practical and efficient method. nih.gov

Optimization of Reaction Parameters and Scale-Up Considerations in this compound Production

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters to maximize yield, minimize cost, and ensure safety and sustainability. illinois.edu

Optimization of Reaction Parameters: For any chosen synthetic route, several key parameters must be optimized. In the case of transition metal-catalyzed reactions, these include:

Catalyst and Ligand: The choice of metal (e.g., Pd, Cu, Ni) and ligand is crucial. acsgcipr.orgnih.gov Screening different ligands can dramatically impact yield and reaction rate. researchgate.net For example, in palladium-catalyzed couplings, bulky electron-rich phosphine ligands are often effective. nih.gov

Base: The strength and solubility of the base (e.g., carbonates, phosphates, alkoxides) can influence the reaction outcome. thieme-connect.com

Solvent: The polarity and boiling point of the solvent affect substrate solubility and reaction temperature. lookchem.com

Temperature and Reaction Time: These must be balanced to ensure complete conversion while minimizing the formation of degradation products.

Systematic approaches, including design of experiments (DoE) and high-throughput screening, can be used to efficiently explore the reaction space and identify optimal conditions. illinois.edu

Scale-Up Considerations: When scaling up the synthesis, several factors become critical:

Cost and Availability of Reagents: The cost of starting materials, catalysts, and solvents is a primary consideration. Routes that utilize inexpensive and readily available materials, such as dehydrative coupling with zinc or copper catalysts, are often preferred. nih.govchemrevlett.com

Catalyst Loading and Recyclability: Minimizing the loading of expensive noble metal catalysts (like palladium) is essential. thieme-connect.com Developing heterogeneous or recyclable catalyst systems can significantly improve the economic and environmental profile of the process. researchgate.net

Process Safety: The use of hazardous reagents (e.g., strong bases like NaH) or solvents, and the potential for exothermic reactions, must be carefully managed. masterorganicchemistry.com Thiol-free methods offer a significant advantage in this regard by eliminating the handling of toxic and foul-smelling thiols. rsc.org

Atom Economy and Waste Generation: Synthetic routes with high atom economy, such as dehydrative thioetherification or thiol-ene additions, are inherently more sustainable as they generate less waste. chemrevlett.comwikipedia.org

Ultimately, the selection of the optimal synthetic strategy for large-scale production of this compound will depend on a holistic evaluation of these economic, safety, and environmental factors.

Application of Green Chemistry Principles in the Development of this compound Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The following discussion outlines how these principles can be applied to a proposed synthetic route for the target molecule, which involves the reaction of p-toluenethiol with 1-(p-methoxyphenyl)butan-1-ol.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. In the proposed synthesis, the reaction of p-toluenethiol with 1-(p-methoxyphenyl)butan-1-ol would ideally proceed with high atom economy. The direct substitution of the hydroxyl group with the thiolate would generate water as the only byproduct, representing a highly atom-economical route.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they can reduce the amount of reagents needed and often lead to milder reaction conditions. For the synthesis of this compound from an alcohol and a thiol, various catalytic systems can be employed. Acid catalysts, such as silica-supported sulfuric acid or solid acid catalysts like zeolites, can facilitate the reaction while being easily separable and reusable. researchgate.net Transition metal catalysts, such as those based on ruthenium, have also been shown to be effective for the allylation of thiols with alcohols and could potentially be adapted for this synthesis. researchgate.net

Benign Solvents and Reaction Conditions: The choice of solvent is a critical aspect of green chemistry. Ideally, reactions should be conducted in the absence of a solvent or in environmentally benign solvents such as water, supercritical fluids, or bio-derived solvents. mdpi.com For the synthesis of thioethers, solvent-free conditions, sometimes facilitated by microwave irradiation, have been shown to be effective, leading to shorter reaction times and higher yields. researchgate.net If a solvent is necessary, greener alternatives to traditional volatile organic compounds (VOCs) like toluene or dichloromethane (B109758) should be considered. semanticscholar.org Ionic liquids have also emerged as potential green reaction media for the synthesis of sulfur-containing heterocycles and could be explored for this thioether synthesis. mdpi.com

Renewable Feedstocks: While the immediate precursors, p-toluenethiol and 1-(p-methoxyphenyl)butan-1-ol, are typically derived from petrochemical sources, a holistic green chemistry approach would consider their synthesis from renewable feedstocks. For instance, lignin, a major component of biomass, can be a source of aromatic compounds that could be functionalized to produce the necessary starting materials.

Reduction of Derivatives: The synthesis should be designed to minimize the use of protecting groups, which add steps and generate waste. A direct reaction between the thiol and the alcohol avoids the need for pre-functionalization of the starting materials, such as converting the alcohol to a leaving group like a halide. This aligns with the principle of reducing unnecessary derivatization.

Energy Efficiency: The energy requirements of the synthesis should be minimized. The use of catalysis can lower the activation energy of the reaction, allowing for lower reaction temperatures. Microwave-assisted synthesis can also be a more energy-efficient method compared to conventional heating. researchgate.net

Waste Prevention: The overarching goal of green chemistry is to prevent waste generation. By optimizing the reaction to have high selectivity and yield, and by using recyclable catalysts and benign solvents, the amount of waste produced can be significantly reduced. For instance, using solid-supported catalysts simplifies the purification process and allows for the catalyst to be recovered and reused. researchgate.net

A comparative overview of traditional versus greener approaches for a key synthetic step is presented in the table below:

| Feature | Traditional Approach | Greener Alternative | Green Chemistry Principle Addressed |

| Starting Material Activation | Conversion of alcohol to alkyl halide | Direct use of alcohol | Reduction of Derivatives, Atom Economy |

| Solvent | Toluene, Dichloromethane | Solvent-free, Water, or Bio-solvents | Benign Solvents, Waste Prevention |

| Catalyst | Stoichiometric base | Catalytic amount of a reusable solid acid or metal catalyst | Use of Catalysis, Waste Prevention |

| Energy Input | Conventional heating | Microwave irradiation | Energy Efficiency |

| Byproducts | Halide salts | Water | Waste Prevention, Atom Economy |

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly. The focus would be on developing a direct, catalytic, and solvent-minimized process that maximizes atom economy and minimizes waste.

In Depth Investigations into the Chemical Reactivity and Transformation Mechanisms of P 1 P Methoxyphenyl Butylthio Toluene

Oxidative Transformations of the Thioether Moiety: Formation and Reactivity of Sulfoxides and Sulfones from p-(1-(p-Methoxyphenyl)butylthio)toluene

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations can be achieved through various methods, including photosensitized oxidation and chemical oxidation using stoichiometric or catalytic reagents. The control over the oxidation state is crucial, as sulfoxides and sulfones have different chemical properties and applications.

Mechanistic Studies of Singlet Oxygen and Photosensitized Oxidation of Aryl Alkyl Sulfides

The photosensitized oxidation of aryl alkyl sulfides like this compound is a complex process that can proceed through two primary mechanistic pathways: an energy transfer (EnT) pathway involving singlet oxygen (¹O₂) and an electron transfer (ET) pathway that generates a superoxide (B77818) radical anion (O₂˙⁻). cerritos.eduacs.orglibretexts.org

In the singlet oxygen pathway, a photosensitizer (PS), upon light absorption, transfers its energy to ground-state triplet oxygen (³O₂), generating the highly reactive electrophilic singlet oxygen. libretexts.orgresearchgate.net This ¹O₂ then reacts with the nucleophilic sulfur atom of the thioether to form a transient persulfoxide intermediate. researchgate.netstackexchange.comelsevierpure.com This intermediate is typically unstable and reacts with a second molecule of the thioether to yield two molecules of the corresponding sulfoxide. researchgate.net The reaction is often facilitated in the presence of protic solvents or acids, which can protonate the persulfoxide, aiding its conversion to the sulfoxide. elsevierpure.com

Alternatively, the excited photosensitizer can engage in an electron transfer process with the sulfide (B99878), forming a sulfide radical cation and the photosensitizer radical anion. The latter can then transfer an electron to molecular oxygen to produce the superoxide radical anion. The sulfide radical cation and superoxide are key species that react to form the persulfoxide intermediate, which subsequently leads to the sulfoxide product. cerritos.edulibretexts.org In many cases, both the singlet oxygen and electron transfer mechanisms may operate concurrently, with the dominant pathway depending on the specific sulfide, photosensitizer, and reaction conditions. researchgate.net

Catalytic and Stoichiometric Oxidation Methodologies

Beyond photochemical methods, the oxidation of thioethers to sulfoxides and sulfones is commonly achieved using a variety of chemical oxidants, employed in either stoichiometric or catalytic amounts. The primary challenge in these reactions is achieving selectivity for the sulfoxide without over-oxidation to the sulfone. pearson.com

Stoichiometric Oxidants: A range of reagents can be used for the direct oxidation of sulfides. Hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like glacial acetic acid, is a common "green" oxidant that provides high yields of sulfoxides under mild, metal-free conditions. pearson.com Other reagents include peracids, such as meta-chloroperbenzoic acid (m-CPBA), and periodates, which are effective but can lead to over-oxidation if not carefully controlled. tcichemicals.comlibretexts.org The choice of oxidant and reaction conditions, such as temperature and stoichiometry, is critical for controlling the chemoselectivity of the reaction. pearson.comwikipedia.org

Catalytic Methodologies: Catalytic systems offer a more sustainable and efficient approach to sulfide oxidation, often utilizing environmentally benign terminal oxidants like molecular oxygen (O₂) or H₂O₂. tcichemicals.comwikipedia.org Transition metal complexes based on manganese, vanadium, molybdenum, and ruthenium have been developed as effective catalysts. libretexts.orgorganicchemistrytutor.comyoutube.com For instance, manganese porphyrins and Mn₂ZnO₄ spinel nanoparticles have been shown to catalyze the selective oxidation of sulfides to sulfoxides with high efficiency. organicchemistrytutor.comyoutube.com These catalytic cycles typically involve the formation of a high-valent metal-oxo species that transfers an oxygen atom to the sulfide. Careful selection of the catalyst and reaction conditions can prevent the subsequent oxidation of the sulfoxide to the sulfone. tcichemicals.com

| Method | Oxidant/System | Primary Product | Key Mechanistic Feature |

|---|---|---|---|

| Photosensitized Oxidation | Light / Photosensitizer / O₂ | Sulfoxide | Involves singlet oxygen (¹O₂) or superoxide (O₂˙⁻) via a persulfoxide intermediate. cerritos.eduresearchgate.net |

| Stoichiometric Oxidation | H₂O₂ / Acetic Acid | Sulfoxide | "Green" metal-free oxidation under mild conditions. pearson.com |

| Stoichiometric Oxidation | m-CPBA, Periodates | Sulfoxide/Sulfone | Requires careful control to avoid over-oxidation. tcichemicals.comlibretexts.org |

| Catalytic Oxidation | Transition Metal Catalyst / O₂ or H₂O₂ | Sulfoxide | Oxygen atom transfer from a high-valent metal-oxo species. libretexts.orgyoutube.com |

C-H Functionalization Strategies Directed by the Thioether Group in this compound

The thioether group is a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. beilstein-journals.orgnih.gov Its sulfur atom can coordinate to a metal center, positioning the catalyst to activate otherwise inert C-H bonds on the aromatic rings of the molecule. This strategy enables the direct and regioselective formation of new C-C or C-X bonds, providing efficient pathways for molecular derivatization. pearson.comresearchgate.net

Transition Metal-Catalyzed Remote C-H Activation and Derivatization (e.g., Pd-catalyzed C(sp²)-H olefination and arylation)

Palladium (Pd) catalysis has been extensively developed for thioether-directed C-H functionalization. beilstein-journals.orgnih.gov The sulfur atom acts as a monodentate directing group, facilitating the activation of remote C(sp²)-H bonds at the ortho-position of the aromatic rings. qub.ac.uk This approach has been successfully applied to C-H olefination and arylation reactions.

In a typical catalytic cycle for Pd(II)-catalyzed C-H olefination, the thioether substrate coordinates to the Pd(II) catalyst. dalalinstitute.com This is followed by C-H activation to form a palladacycle intermediate. wikipedia.org Subsequent coordination and insertion of an olefin (alkene) into the Pd-C bond, followed by β-hydride elimination, releases the olefinated product and a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst to complete the cycle. dalalinstitute.comwikipedia.org

Similarly, C-H arylation can be achieved by coupling the palladacycle intermediate with aryl halides or other arylating agents. libretexts.orgkhanacademy.org Mechanistic studies suggest these reactions proceed through C-H activation, oxidative addition of the arylating agent to the palladacycle, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. khanacademy.org These methods exhibit broad functional group tolerance, allowing for the efficient construction of complex molecular architectures. beilstein-journals.orgnih.gov

| Reaction Type | Catalyst System | Coupling Partner | Key Mechanistic Steps |

|---|---|---|---|

| C(sp²)-H Olefination | Pd(II) catalyst, Oxidant | Alkene (Olefin) | C-H activation, Olefin insertion, β-Hydride elimination. dalalinstitute.comwikipedia.org |

| C(sp²)-H Arylation | Pd(II) catalyst, Additives | Aryl Halide / Boronic Acid | C-H activation, Oxidative addition, Reductive elimination. libretexts.orgkhanacademy.org |

| C(sp²)-H Acylation | Pd(II) catalyst | Aldehyde | C-H activation, Acyl group transfer. nih.govminia.edu.eg |

| C(sp²)-H Acetoxylation | Pd(II) catalyst, Oxidant | Acetic Acid Source | C-H activation, Oxidative addition of oxidant, Reductive elimination. qub.ac.uklibretexts.org |

Electrophilic Concerted Metalation-Deprotonation (eCMD) Mechanisms

The precise mechanism of C-H activation is crucial for understanding and optimizing these reactions. While several pathways exist, the Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted for many high-valent, late transition metal catalysts like Pd(II). youtube.com In the CMD pathway, the cleavage of the C-H bond and the formation of the C-metal bond occur in a single, concerted transition state, often assisted by a base (such as an acetate (B1210297) ligand).

Recent studies involving thioether-ligated palladium catalysts have refined this model, proposing an electrophilic Concerted Metalation-Deprotonation (eCMD) mechanism. In the eCMD model, the coordination of the thioether to the palladium center leads to a transition state with decreased synchronicity, where C-metal bond formation runs ahead of C-H bond breaking. This asynchronicity results in a greater buildup of positive charge on the aromatic substrate in the transition state. Consequently, the eCMD mechanism favors the activation of more electron-rich (π-basic) C-H bonds, which aligns with the observed reactivity patterns for thioether-directed C-H functionalization of arenes.

Aromatic Ring Functionalization and Substitution Reactions on the p-Methoxyphenyl and Toluene (B28343) Moieties

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing arenes. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on each ring. beilstein-journals.org

On the p-methoxyphenyl ring, the methoxy (B1213986) (-OCH₃) group is a powerful activating group and an ortho, para-director. nih.gov It strongly donates electron density to the ring via a resonance effect (+M), making the positions ortho to it (and para, which is already substituted) highly nucleophilic and reactive toward electrophiles. nih.gov

On the toluene moiety, the methyl (-CH₃) group is a weakly activating, ortho, para-directing group. cerritos.edu It donates electron density primarily through an inductive effect (+I) and hyperconjugation, enhancing the reactivity of the ortho and para positions. cerritos.edu

The large p-(1-(p-methoxyphenyl)butylthio) substituent itself also influences the reaction. The sulfur atom, through its lone pairs, can donate electron density via resonance, acting as a moderately activating, ortho, para-directing group. pearson.com Therefore, for an incoming electrophile, substitution will be directed to the positions ortho to the thioether linkage on both rings.

Nucleophilic and Electrophilic Reactions Involving the Butyl Chain and its Substituents

There is currently a lack of specific research data detailing the nucleophilic and electrophilic reactions centered on the butyl chain of this compound. General principles of organic chemistry would suggest potential reactivity at the benzylic position of the butyl group, which is alpha to both a phenyl ring and the sulfur atom. This position could theoretically be susceptible to nucleophilic substitution, particularly if a suitable leaving group were present. However, without experimental studies, the conditions required and the viability of such reactions remain speculative.

Similarly, electrophilic reactions targeting the butyl chain are not documented. The aliphatic nature of the butyl group makes it generally unreactive towards common electrophiles unless activated. While the aromatic rings of the molecule are expected to undergo electrophilic aromatic substitution, the butyl chain itself is not a primary site for such reactions.

Table 1: Hypothetical Nucleophilic and Electrophilic Reactions of the Butyl Chain

| Reaction Type | Potential Reagents | Predicted Outcome | Experimental Data |

|---|---|---|---|

| Nucleophilic Substitution | Strong Nucleophiles (e.g., CN⁻, OR⁻) | Substitution at the benzylic carbon | Not Available |

Note: The reactions and outcomes presented in this table are purely hypothetical and are not supported by published experimental data for this compound.

Radical Reactions and Bond Cleavage Studies of the this compound Scaffold

Detailed studies on the radical reactions and bond cleavage pathways of the this compound scaffold have not been reported in the scientific literature. The presence of a carbon-sulfur bond suggests that radical-induced cleavage could be a potential transformation pathway. The benzylic C-H bonds on the butyl chain would also be susceptible to hydrogen atom abstraction by radical species, leading to the formation of a stabilized benzylic radical.

The bond dissociation energies (BDEs) for the various bonds within the molecule would be critical in predicting the most likely pathways for radical-initiated decomposition. The C-S bond and the benzylic C-H bond are expected to be the most labile under radical conditions. However, without experimental or computational studies, the precise mechanisms and resulting products cannot be detailed.

Table 2: Potential Bond Cleavage Sites Under Radical Conditions

| Bond | Type | Predicted Relative Stability of Resulting Radicals | Experimental Bond Dissociation Energy Data |

|---|---|---|---|

| C-S | Carbon-Sulfur | Formation of a benzylic and a thiyl radical | Not Available |

| Benzylic C-H | Carbon-Hydrogen | Formation of a resonance-stabilized benzylic radical | Not Available |

Note: The information in this table is based on general chemical principles and does not reflect specific experimental findings for this compound.

Advanced Structural Elucidation and Conformational Analysis of P 1 P Methoxyphenyl Butylthio Toluene

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. High-field NMR provides the necessary resolution and sensitivity to resolve complex spin systems, while multi-dimensional techniques establish atomic connectivity.

For p-(1-(p-Methoxyphenyl)butylthio)toluene, ¹H and ¹³C NMR spectra would confirm the presence of all constituent parts. The ¹H NMR spectrum is expected to show distinct signals for the two para-disubstituted aromatic rings, the methoxy (B1213986) group, the tolyl-methyl group, and the butyl chain. The methine proton (S-CH), being adjacent to the chiral center, the sulfur atom, and an aromatic ring, would appear as a characteristic multiplet.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, clearly mapping the sequence of the butyl chain protons and the ortho/meta relationships in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the molecule, based on established values for similar chemical environments. nih.govbeilstein-journals.orglibretexts.orgoregonstate.edu

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-a (CH₃-Tolyl) | ~2.3 | s | - |

| H-b, H-c (Tolyl) | ~7.2-7.4 | d | ~8.0 |

| H-d, H-e (Tolyl) | ~7.0-7.1 | d | ~8.0 |

| H-f (S-CH) | ~4.2-4.4 | t | ~7.5 |

| H-g (CH₂) | ~1.6-1.8 | m | - |

| H-h (CH₂) | ~1.3-1.5 | m | - |

| H-i (CH₃-Butyl) | ~0.8-0.9 | t | ~7.3 |

| H-j, H-k (Anisole) | ~7.1-7.2 | d | ~8.5 |

| H-l, H-m (Anisole) | ~6.8-6.9 | d | ~8.5 |

Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-a (CH₃-Tolyl) | ~21 |

| C-b, C-c (Tolyl) | ~130 |

| C-d, C-e (Tolyl) | ~132 |

| C-f (Tolyl-S) | ~136 |

| C-g (Tolyl-CH₃) | ~138 |

| C-h (S-CH) | ~55-60 |

| C-i (CH₂) | ~35-40 |

| C-j (CH₂) | ~22 |

| C-k (CH₃-Butyl) | ~14 |

| C-l, C-m (Anisole) | ~129 |

| C-n, C-o (Anisole) | ~114 |

| C-p (Anisole-CH) | ~135 |

| C-q (Anisole-O) | ~159 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₈H₂₂OS), the calculated monoisotopic mass is 286.13949 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the proposed chemical formula.

Furthermore, analysis of the fragmentation patterns in the mass spectrum (typically using techniques like Collision-Induced Dissociation, CID) offers valuable structural information. The fragmentation of this molecule is expected to be dominated by cleavages at the weak C-S bonds and alpha-cleavage relative to the aromatic rings.

Predicted HRMS Fragmentation Data

| m/z (Calculated) | Possible Fragment Ion | Formula |

|---|---|---|

| 286.1395 | [M]⁺ | [C₁₈H₂₂OS]⁺ |

| 229.0820 | [M - C₄H₉]⁺ | [C₁₄H₁₃OS]⁺ |

| 165.0918 | [CH(C₆H₄OCH₃)(C₃H₇)]⁺ | [C₁₁H₁₅O]⁺ |

| 135.0449 | [S-C₆H₄-CH₃]⁺ | [C₇H₇S]⁺ |

| 121.0653 | [CH(C₆H₄OCH₃)]⁺ | [C₈H₉O]⁺ |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves to identify the functional groups within a molecule. contractlaboratory.comthermofisher.com The two methods are complementary; FT-IR is more sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. sfr.ca

The combined spectra would provide a unique molecular fingerprint for this compound.

Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Strong | Strong |

| ~1610, ~1500 | Aromatic C=C Stretch | Strong | Strong |

| ~1250 | Aryl-O Asymmetric Stretch | Strong | Weak |

| ~1030 | Aryl-O Symmetric Stretch | Medium | Medium |

| ~820 | p-Disubstituted Ring C-H Bend | Strong | Weak |

X-ray Crystallography for Absolute Structure Determination and Solid-State Molecular Geometry

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. wikipedia.orgnih.gov By diffracting X-rays off a single crystal, one can obtain highly accurate data on bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like this compound, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration (i.e., whether the chiral center is R or S) without ambiguity. mdpi.com This method provides the definitive stereochemical assignment. The analysis would also reveal the preferred conformation of the molecule in the crystal lattice and detail any significant intermolecular interactions, such as π-stacking between the aromatic rings.

As of this writing, a search of public crystallographic databases indicates that the crystal structure of this compound has not been reported.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration of Chiral Centers

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are particularly useful for assigning the absolute configuration of chiral centers in solution. nih.gov

The process involves measuring the experimental ECD spectrum of an enantiomerically pure sample. Concurrently, theoretical ECD spectra for both the (R) and (S) enantiomers are calculated using time-dependent density functional theory (TD-DFT). The absolute configuration of the experimental sample is then assigned by matching its spectrum to one of the two calculated spectra. researchgate.net The sign and intensity of the observed Cotton effects are directly related to the molecule's three-dimensional structure and electronic transitions.

Dynamic NMR and Computational Approaches for Conformational Analysis and Molecular Flexibility

The subject molecule possesses considerable conformational flexibility due to rotation around multiple single bonds (C-S, C-C). mdpi.com At room temperature, these rotations are typically rapid on the NMR timescale, resulting in spectra that show time-averaged conformations.

Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, can provide insight into these dynamic processes. oup.com By lowering the temperature, it may be possible to slow the rotation around certain bonds enough to observe distinct signals for different conformers (rotamers). Analysis of the temperature at which these signals coalesce allows for the calculation of the free energy barrier (ΔG‡) for the rotational process.

Computational chemistry is an indispensable tool for exploring molecular flexibility. mdpi.com A systematic conformational search using methods like molecular mechanics (MMFF) or density functional theory (DFT) can identify all low-energy conformers and rank them by their relative stability. nih.govchemrxiv.org These calculations can model the geometry of the most stable conformers, providing insight into the molecule's preferred shape. Furthermore, DFT methods can be used to calculate theoretical NMR chemical shifts for these conformers, which can then be compared with experimental data to confirm the predominant solution-state structure. acs.orgnih.govruc.dk

Theoretical and Computational Chemistry Studies on P 1 P Methoxyphenyl Butylthio Toluene

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and energetic properties of p-(1-(p-Methoxyphenyl)butylthio)toluene. escholarship.org These methods solve approximations of the Schrödinger equation to provide insights into molecular orbital energies, charge distribution, and geometric parameters.

DFT calculations, employing functionals like B3LYP or M06 with a suitable basis set (e.g., 6-31G*), can be used to perform geometry optimization, yielding the lowest-energy conformation of the molecule. mdpi.com For this compound, this would involve determining the preferred dihedral angles around the C-S bonds and the orientation of the butyl chain. The calculations would reveal key structural parameters such as bond lengths and angles.

Furthermore, these calculations provide crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. The sulfur atom and the methoxy-substituted ring are expected to be electron-rich centers.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Total Electronic Energy | -1250.5 Hartree | Ground state energy of the optimized geometry. |

| HOMO Energy | -6.2 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Due to the presence of a flexible butyl group and rotatable bonds connecting the aromatic rings to the sulfur atom, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are the preferred method for exploring this vast conformational space. chemrxiv.orgnih.gov MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. mdpi.comrsc.org

Starting with an optimized geometry from quantum chemical calculations, an MD simulation would be run for several nanoseconds in a simulated solvent environment (e.g., water or a nonpolar solvent) to mimic realistic conditions. The simulation trajectory would reveal the accessible conformations and the energy barriers between them. mdpi.com Analysis of this trajectory allows for the identification of the most populated conformational clusters and the dominant intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, between the molecule and the solvent. nih.govmdpi.com This is crucial for understanding how the molecule behaves in solution and interacts with other molecules.

Investigation of Reaction Mechanisms and Transition States using Computational Methods

Computational methods are instrumental in elucidating the pathways of chemical reactions involving this compound. nih.govacs.org A primary example is the oxidation of the thioether to a sulfoxide (B87167) and then to a sulfone, a common reaction for this class of compounds.

Using DFT, the entire reaction coordinate can be mapped out. acs.orgresearchgate.net This involves locating the structures of the reactants, products, and, most importantly, the transition states (TS). nih.govacs.org A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. nih.govacs.org By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. acs.org A lower activation energy implies a faster reaction rate. For the oxidation of this compound by an oxidant like hydrogen peroxide, calculations would likely show a transition state where an oxygen atom from the peroxide is being transferred to the sulfur atom. acs.org Comparing the activation energies for the first and second oxidation steps (to sulfoxide and sulfone, respectively) would provide insights into the selectivity of the reaction.

Table 2: Hypothetical Calculated Activation Energies for the Oxidation of this compound

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| First Oxidation | Thioether + H₂O₂ | [Thioether···H₂O₂]‡ | Sulfoxide + H₂O | 15.2 |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structural confirmation and analysis. liverpool.ac.uksu.se

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT methods, particularly using gauge-including atomic orbitals (GIAO), can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be derived. These predicted shifts can then be compared with experimental data to confirm the structure of this compound. researchgate.netnih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be calculated. After a geometry optimization, a frequency calculation confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the frequencies and intensities of the vibrational modes. These can be compared to an experimental IR spectrum to identify characteristic peaks, such as C-S, C-O, and aromatic C-H stretching vibrations.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, Ar-H) | 6.8 - 7.4 | 6.9 - 7.3 |

| ¹³C NMR (δ, ppm, C-S) | ~75 | ~73 |

| IR Freq. (cm⁻¹, C-S stretch) | 695 | 690 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.govmdpi.comnih.gov For analogues of this compound, where experimental data might be available for a series of structurally related compounds, QSPR can be used to develop models for non-biological properties. nih.govresearchgate.net

The process involves several steps:

Data Set Compilation: A dataset of analogous thioether compounds with known experimental values for a specific property (e.g., boiling point, refractive index, or chromatographic retention time) is assembled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that correlates a subset of the most relevant descriptors to the property of interest. nih.gov

Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

Once a validated QSPR model is established, it can be used to predict the properties of new or unmeasured compounds, such as this compound, based solely on its calculated molecular descriptors.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen peroxide |

| Sulfoxide |

Development and Application of Advanced Analytical Methodologies for P 1 P Methoxyphenyl Butylthio Toluene

Chromatographic Techniques for High-Resolution Separation and Purity Profiling (e.g., GC-MS, LC-MS/MS)

High-resolution chromatographic methods are indispensable for separating p-(1-(p-Methoxyphenyl)butylthio)toluene from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For this compound, a high-resolution capillary column would be employed to achieve separation. The mass spectrometer detector allows for the identification of the compound based on its specific mass spectrum and fragmentation pattern. The presence of sulfur can be indicated by the characteristic isotope peaks for sulfur-34. Fast GC techniques, using shorter columns and faster temperature programs, can significantly reduce analysis times from around 30 minutes to just a few minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly valuable for less volatile compounds or those that might degrade at the high temperatures used in GC. Reversed-phase HPLC with a C18 column is a common starting point for method development. The use of tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for the detection and quantification of the target compound even in complex matrices. This is achieved by selecting a specific precursor ion of the compound and monitoring its characteristic product ions.

Below is a table outlining typical starting parameters for these chromatographic methods.

| Parameter | GC-MS | LC-MS/MS |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | 50 mm x 2.1 mm, 1.7 µm particle size (e.g., ACQUITY BEH C18) |

| Injection Mode | Split/Splitless | Full Loop/Partial Loop |

| Carrier Gas/Mobile Phase | Helium at 1-2 mL/min | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Temperature Program/Gradient | 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min | 5% B to 95% B over 5 min |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI+/-) |

| MS Acquisition Mode | Full Scan (50-550 m/z) and/or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Chiral Separation Techniques (e.g., Chiral HPLC, SFC) for Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the carbon atom bonded to the sulfur. Therefore, it exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which defines the purity of one enantiomer over the other, is critical in many applications.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the benchmark technique for separating enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. Detection is typically performed using a UV detector, although coupling with chiroptical detectors like Circular Dichroism (CD) can provide additional information without needing pure enantiomer standards.

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster and more efficient results. This technique uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to improved separation performance. The selectivity can be fine-tuned by adding organic modifiers (co-solvents) like methanol (B129727) or isopropanol.

The table below summarizes potential conditions for the chiral separation of this compound.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | UV at 254 nm |

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Water + 0.1% Diethylamine | UV at 254 nm |

| SFC | Immobilized Polysaccharide-based CSP | CO₂/Methanol (80:20, v/v) | UV at 254 nm |

Advanced Spectroscopic Methods for In Situ Monitoring of Reactions Involving this compound

In situ monitoring allows for the real-time tracking of a chemical reaction as it happens, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. For reactions involving this compound, such as its synthesis or degradation, advanced spectroscopic methods are employed.

Raman Spectroscopy: This non-destructive technique provides a molecular fingerprint of the reaction mixture. Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and can track changes in specific chemical bonds. For thioether synthesis, the appearance and increase in the intensity of the characteristic C-S stretching band can be monitored to follow product formation. The disappearance of reactant peaks, such as the S-H stretch of a thiol, can also be tracked.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a highly potent tool for monitoring chemical reactions, offering detailed structural information about the molecules present in the reaction vessel. Benchtop NMR spectrometers are increasingly used for online reaction monitoring due to their portability and ease of integration with reaction setups. By tracking the chemical shifts and integration of specific proton (¹H) or carbon (¹³C) signals unique to the starting materials, intermediates, and the final this compound product, a detailed kinetic profile of the reaction can be constructed.

| Technique | Key Spectral Feature to Monitor | Information Gained |

| Raman Spectroscopy | C-S Stretch (~600-700 cm⁻¹) | Formation of the thioether bond |

| Raman Spectroscopy | S-H Stretch (~2550 cm⁻¹) | Consumption of thiol reactant |

| ¹H NMR Spectroscopy | Signal of the methine proton (CH-S) | Rate of product formation |

| ¹³C NMR Spectroscopy | Disappearance of reactant signals | Reaction completion |

Elemental Analysis for Sulfur Content and Oxidation States

Verifying the elemental composition, particularly the sulfur content and its chemical state, is a crucial aspect of quality control for this compound.

Sulfur Content: While various methods exist for determining total sulfur content, techniques like inductively coupled plasma (ICP) or combustion analysis are standard for obtaining precise quantitative data on the percentage of sulfur in the compound.

Oxidation States (X-ray Photoelectron Spectroscopy - XPS): The thioether sulfur in this compound is susceptible to oxidation, which can lead to the formation of sulfoxides (R₂S=O) or sulfones (R₂S(=O)₂). X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that is highly effective for determining the oxidation state of sulfur. By analyzing the binding energy of the S 2p core level electrons, different oxidation states can be distinguished. The S 2p signal for a thioether (sulfide) appears at a lower binding energy compared to the signals for sulfoxide (B87167) and sulfone, which are shifted to higher binding energies due to the influence of the electronegative oxygen atoms. This allows for the detection and quantification of unwanted oxidized impurities.

The following table lists the typical binding energy ranges for the S 2p₃/₂ peak for sulfur in different oxidation states.

| Sulfur Species | Oxidation State | Typical S 2p₃/₂ Binding Energy (eV) |

| Thioether/Sulfide (B99878) (R-S-R) | -2 | 162.0 - 164.0 |

| Disulfide (R-S-S-R) | -1 | ~164.0 |

| Sulfoxide (R₂SO) | 0 | 166.0 - 167.5 |

| Sulfone (R₂SO₂) | +4 | ~168.1 |

| Sulfonate (RSO₃⁻) | +6 | ~168.4 - 169.5 |

Exploration of Non Biological Applications of P 1 P Methoxyphenyl Butylthio Toluene and Its Derivatives in Materials Science and Catalysis

p-(1-(p-Methoxyphenyl)butylthio)toluene as a Component in Advanced Polymeric Materials or Coatings

No studies have been identified that describe the incorporation of this compound as a monomer, additive, or modifying agent in the synthesis of polymers or the formulation of coatings. The properties and potential performance of materials containing this specific thioether are therefore unknown. While the broader class of poly(aryl thioethers) is known for high thermal stability and chemical resistance, there is no data to suggest that this compound has been explored for these purposes.

Ligand Design and Coordination Chemistry for Transition Metal-Catalyzed Reactions

There is no evidence in the current body of scientific literature to suggest that this compound or its derivatives have been designed or utilized as ligands in coordination chemistry. Consequently, no information exists on its potential to coordinate with transition metals or its efficacy in any form of transition metal-catalyzed reactions.

Photophysical Properties and Potential in Optoelectronic Materials

An exhaustive search did not uncover any studies investigating the photophysical properties of this compound. Data regarding its absorption, emission, or any potential applications in optoelectronic materials such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) are not available.

Role as a Chemical Probe or Intermediate in Academic Synthetic Sequences

There are no published academic or industrial synthetic sequences that report the use of this compound as a chemical probe for studying reaction mechanisms or as a key intermediate in the synthesis of other molecules. Its potential as a building block in organic synthesis remains unexplored in the available literature.

Synthesis and Characterization of Derivatized P 1 P Methoxyphenyl Butylthio Toluene Analogues

Targeted Functionalization of the Aromatic Rings and Alkyl Chain to Modulate Chemical Behavior

The functionalization of the two aromatic rings—the p-tolyl group and the p-methoxyphenyl group—as well as the butyl chain, offers a route to fine-tune the electronic and steric properties of the molecule. Modifications can influence properties such as solubility, reactivity, and intermolecular interactions.

Research in this area focuses on introducing a variety of substituents at different positions on the aromatic rings. For instance, electron-donating groups (e.g., alkyl, additional methoxy (B1213986) groups) or electron-withdrawing groups (e.g., halogens, nitro groups) can be incorporated. These modifications are typically achieved through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, on precursor molecules before the final coupling to form the thioether.

Modification of the alkyl chain can involve altering its length or introducing functional groups such as hydroxyl or carbonyl groups. These changes can impact the flexibility and polarity of the molecule.

Table 1: Representative Analogues of p-(1-(p-Methoxyphenyl)butylthio)toluene and Their Characterization Data

| Compound ID | Modification | Molecular Formula | 1H NMR (CDCl3, δ ppm) Highlights |

| I | Parent Compound | C18H22OS | 7.25 (d, 2H), 7.05 (d, 2H), 6.80 (d, 2H), 4.55 (t, 1H), 3.75 (s, 3H), 2.30 (s, 3H), 1.80-1.20 (m, 4H), 0.85 (t, 3H) |

| II | Nitro group on p-tolyl ring | C18H21NO3S | 8.10 (d, 2H), 7.40 (d, 2H), 7.00 (d, 2H), 6.75 (d, 2H), 4.60 (t, 1H), 3.75 (s, 3H), 1.85-1.25 (m, 4H), 0.90 (t, 3H) |

| III | Bromo group on p-methoxyphenyl ring | C18H21BrOS | 7.30 (d, 2H), 7.10 (d, 2H), 6.95 (d, 2H), 6.60 (d, 2H), 4.50 (t, 1H), 3.70 (s, 3H), 2.30 (s, 3H), 1.75-1.15 (m, 4H), 0.80 (t, 3H) |

| IV | Hydroxyl group on butyl chain (2-position) | C18H22O2S | 7.20 (d, 2H), 7.00 (d, 2H), 6.75 (d, 2H), 4.50 (d, 1H), 4.10 (m, 1H), 3.75 (s, 3H), 2.30 (s, 3H), 1.60-1.10 (m, 2H), 0.85 (t, 3H) |

Note: The data in this table is illustrative and represents expected values based on known chemical principles.

Synthesis of Oxidized Forms (Sulfoxides and Sulfones) for Comparative Studies

The oxidation of the sulfide (B99878) linkage to sulfoxide (B87167) and sulfone offers a significant alteration of the electronic and steric environment around the sulfur atom. These oxidized forms are crucial for comparative studies to understand the role of the sulfur oxidation state on the compound's properties. The synthesis of sulfoxides and sulfones from sulfides is a well-established transformation in organic chemistry. researchgate.net

The selective oxidation of the sulfide to the corresponding sulfoxide can be achieved using a variety of reagents, such as hydrogen peroxide in the presence of a catalyst or meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions. Further oxidation to the sulfone can be accomplished by using an excess of the oxidizing agent or more forcing reaction conditions. organic-chemistry.org

The conversion to sulfoxides introduces a chiral center at the sulfur atom, leading to the possibility of enantiomers.

Table 2: Synthesis and Spectroscopic Data of Oxidized Derivatives

| Derivative | Oxidizing Agent | Reaction Conditions | Key IR Stretching Frequencies (cm-1) | 13C NMR (CDCl3, δ ppm) Shift of C-S Carbon |

| Sulfide | N/A | N/A | ~690 (C-S) | ~55 |

| Sulfoxide | H2O2 / Acetic Acid | Room Temperature, 24h | ~1050 (S=O) | ~65 |

| Sulfone | Excess m-CPBA | Dichloromethane (B109758), Reflux, 12h | ~1320, ~1150 (SO2) | ~75 |

Note: The data in this table is illustrative and represents expected values based on known chemical principles.

Generation and Study of Stereoisomers and Diastereomers

The carbon atom of the butyl chain attached to the sulfur atom in this compound is a stereocenter. This gives rise to the existence of two enantiomers, (R)- and (S)-p-(1-(p-Methoxyphenyl)butylthio)toluene. Furthermore, as mentioned, the oxidation to the sulfoxide introduces a second stereocenter at the sulfur atom.

The synthesis of diastereomers of the sulfoxide can result from the oxidation of the racemic sulfide. This would produce a mixture of (R,R), (S,S), (R,S), and (S,R) diastereomers. The separation of these diastereomers can be achieved by chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

The study of these individual stereoisomers is important for understanding how the three-dimensional arrangement of the atoms influences the compound's properties. Chiroptical techniques, such as circular dichroism, can be employed to characterize the separated enantiomers and diastereomers.

Table 3: Plausible Stereoisomers of this compound Sulfoxide

| Stereoisomer | Configuration at Carbon | Configuration at Sulfur | Method of Separation |

| Diastereomer 1 | R | R | Chiral HPLC |

| Diastereomer 2 | S | S | Chiral HPLC |

| Diastereomer 3 | R | S | Chiral HPLC |

| Diastereomer 4 | S | R | Chiral HPLC |

Note: The data in this table is illustrative and represents a hypothetical separation of possible stereoisomers.

Future Research Trajectories and Emerging Opportunities in P 1 P Methoxyphenyl Butylthio Toluene Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of p-(1-(p-Methoxyphenyl)butylthio)toluene and its analogs can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. nih.govacs.orgresearchgate.netmdpi.com Continuous-flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. researchgate.net For the synthesis of thioethers, flow chemistry can facilitate precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.netmdpi.com

An automated flow synthesis setup for this compound could involve the in-line generation of the requisite thiolate from p-thiocresol, followed by its immediate reaction with a suitable 1-(p-methoxyphenyl)butyl precursor. This approach would minimize the handling of foul-smelling and easily oxidized thiols. mdpi.comtaylorandfrancis.com Furthermore, the integration of real-time monitoring techniques, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, could allow for rapid optimization and autonomous operation.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Generic Aryl Alkyl Thioether

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 6 - 24 hours | 10 - 60 minutes |

| Typical Yield | 75 - 85% | 85 - 95% |

| Purity | Good | Excellent |

| Scalability | Limited | High |

| Safety | Moderate | High |

This table presents hypothetical data based on general findings in flow chemistry for thioether synthesis and does not represent experimentally verified results for this compound.

Automated platforms can further be employed for the rapid generation of a library of derivatives of this compound by systematically varying the substituents on either aromatic ring or the alkyl chain. nih.gov This high-throughput synthesis would be invaluable for structure-activity relationship studies. researchgate.netnih.govnih.gov

Mechanochemistry and Non-Conventional Activation Methods for Reactions

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. researchgate.netrsc.org Ball milling, a common mechanochemical technique, has been successfully applied to the synthesis of various organic compounds, including thioethers. researchgate.net The application of mechanochemistry to the synthesis of this compound could involve the milling of a solid-state mixture of a p-toluenesulfonate salt with a salt of 1-(p-methoxyphenyl)butanethiol. This approach could potentially reduce reaction times and eliminate the need for bulk solvents, thereby improving the green credentials of the synthesis.

Beyond mechanochemistry, other non-conventional activation methods are emerging as powerful tools in C–S bond formation. researchgate.netnih.govnih.govacs.orgacs.org These include:

Photocatalysis: Visible-light photocatalysis can enable the formation of thioethers under mild conditions, often using readily available and inexpensive catalysts. nih.govsigmaaldrich.com This method could be particularly useful for the synthesis of derivatives of this compound that are sensitive to high temperatures.

Electrosynthesis: Electrochemical methods provide a reagent-free way to activate substrates and form new bonds. The electrochemical oxidation of thiols to generate highly reactive intermediates for subsequent reaction with suitable electrophiles is a promising avenue for thioether synthesis. rsc.org

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly and efficiently heating the reaction mixture. rsc.org This technique has been shown to be effective in the synthesis of β-keto thioethers and could be adapted for the synthesis of p-(1-(p--Methoxyphenyl)butylthio)toluene. rsc.org

Potential in Supramolecular Chemistry and Self-Assembly Phenomena

The structure of this compound, with its aromatic rings and polar thioether linkage, suggests its potential as a building block in supramolecular chemistry. nih.gov The sulfur atom in the thioether can act as a soft Lewis base, enabling coordination to metal centers. acs.org The aromatic rings can participate in π-π stacking and C-H···π interactions, which are key driving forces in self-assembly processes. rsc.org

Future research could explore the self-assembly of this compound on surfaces, such as gold, to form ordered monolayers. acs.org The nature of these self-assembled monolayers (SAMs) would be influenced by the interplay of the sulfur-gold interaction and the intermolecular forces between the aromatic moieties. The introduction of functional groups onto the aromatic rings could allow for the tuning of the properties of these SAMs, with potential applications in molecular electronics and sensing.

Furthermore, the incorporation of this compound into larger molecular architectures, such as macrocycles or polymers, could lead to materials with interesting host-guest properties or self-healing capabilities. The thioether linkage can also be a responsive unit, as its oxidation to a sulfoxide (B87167) or sulfone would significantly alter the electronic and steric properties of the molecule, potentially triggering a change in the supramolecular assembly. acs.org

Addressing Fundamental Questions in Thioether Reactivity and Structure-Property Relationships

Despite being a well-established functional group, there are still fundamental questions regarding the reactivity and structure-property relationships of thioethers that can be addressed through the study of molecules like this compound. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The presence of two different aryl groups (p-methoxyphenyl and p-tolyl) allows for a nuanced investigation of electronic effects on the reactivity of the thioether sulfur. rsc.org

Key questions that could be investigated include:

Oxidation and Reduction Potentials: How do the electronic properties of the two aryl groups influence the ease of oxidation of the sulfur atom to the corresponding sulfoxide and sulfone? acs.org Electrochemical studies, such as cyclic voltammetry, could provide quantitative data on these processes.

Coordination Chemistry: What are the coordination preferences of the thioether sulfur in this compound towards different metal ions? A systematic study of its coordination complexes could reveal subtle electronic and steric effects.

Chiroptical Properties: Given the presence of a stereocenter, what are the chiroptical properties (e.g., circular dichroism) of enantiomerically pure this compound? How do these properties change upon coordination to metals or incorporation into larger supramolecular assemblies? nih.govbeilstein-journals.org

Aggregation-Induced Emission (AIE): Could derivatives of this compound exhibit AIE properties? Many aromatic thioethers have been shown to be non-emissive in solution but become highly fluorescent in the aggregated state. researchgate.netrsc.org Investigating this phenomenon could lead to the development of new fluorescent probes and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.